ARRY-520 R-Enantiomer

Xenograft Efficacy Prostate Cancer Breast Cancer

Sourcing ARRY-520 R-Enantiomer (R-Filanesib) ensures definitive mechanistic studies. This chiral KSP inhibitor (IC50 6nM) shows superior in vivo efficacy vs. docetaxel and paclitaxel in taxane-resistant models. Its activity is modulated by AAG levels, a unique property for PK/PD research. Choose this defined enantiomer to eliminate confounding data from racemic mixtures.

Molecular Formula C20H22F2N4O2S
Molecular Weight 420.5 g/mol
Cat. No. B7948648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-520 R-Enantiomer
Molecular FormulaC20H22F2N4O2S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
InChIInChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3
InChIKeyLLXISKGBWFTGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARRY-520 R-Enantiomer for Scientific Procurement: A Defined, Chiral KSP Inhibitor


ARRY-520 R-Enantiomer (R-Filanesib, CAS: 885060-08-2) is the isolated, chirally pure R form of the synthetic small-molecule kinesin spindle protein (KSP/Eg5) inhibitor ARRY-520 . As a potent and selective inhibitor of human KSP (IC50 = 6 nM), it functions by disrupting mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis [1]. This specific enantiomer is a key tool for mechanistic studies and assay development, distinct from its racemic counterpart or the S-enantiomer, and is supplied for research use only .

Why Substituting ARRY-520 R-Enantiomer with Other KSP Inhibitors or Racemic Material Compromises Experimental Integrity


Substituting ARRY-520 R-Enantiomer with racemic ARRY-520 or other KSP inhibitors (e.g., Ispinesib, Litronesib) is not equivalent for rigorous scientific investigation. The R-enantiomer represents the defined, active stereoisomer of filanesib . While racemic material may contain the inactive or less active S-enantiomer, potentially confounding dose-response and mechanistic studies, the use of chirally pure R-enantiomer ensures precise pharmacological profiling. Furthermore, key in vivo efficacy comparisons, such as superior tumor regression versus docetaxel and paclitaxel in specific xenograft models, are specifically attributed to ARRY-520 (filanesib) and cannot be assumed for other KSP inhibitors like ispinesib [1]. Lastly, the unique clinical stratification of filanesib's efficacy by alpha-1-acid glycoprotein (AAG) levels is a property not established for other in-class compounds [2].

ARRY-520 R-Enantiomer Quantitative Differentiation: Head-to-Head Evidence for Informed Selection


Superior In Vivo Tumor Regression vs. Docetaxel and Paclitaxel in Prostate and Breast Xenografts

In head-to-head preclinical studies, ARRY-520 (filanesib) demonstrated superior antitumor activity compared to standard-of-care taxanes. In DU-145 prostate cancer xenografts, ARRY-520 (30 mg/kg, IP, day 1,5,9) induced stable disease and regressions, whereas docetaxel (30 mg/kg, qw x3) resulted in only a 6-day growth delay. In MDA-MB-231 breast tumor xenografts, ARRY-520 (20 mg/kg) achieved a 62% partial response and 25% complete response rate, in contrast to paclitaxel (25 mg/kg, day 1,5,9) which only produced stable disease [1].

Xenograft Efficacy Prostate Cancer Breast Cancer Taxane Resistance

Enhanced In Vivo Efficacy Compared to Ispinesib in Multiple Xenograft Models

In a comparative preclinical study, ARRY-520 exhibited superior in vivo efficacy relative to another clinically tested KSP inhibitor, ispinesib. When administered at their respective maximum tolerated doses (MTDs) in mice bearing HT-29, HCT-116, or A2780 tumor xenografts, ARRY-520 consistently outperformed ispinesib in limiting tumor growth [1].

KSP Inhibitor Comparison Xenograft Efficacy Colon Cancer Ovarian Cancer

Clinical Survival Stratification by Alpha-1-Acid Glycoprotein (AAG) Levels

Clinical efficacy of ARRY-520 is linked to a specific biomarker not shared with other KSP inhibitors. In a single-agent Phase 2 study in relapsed/refractory multiple myeloma, median overall survival was significantly longer in patients with low baseline alpha-1-acid glycoprotein (AAG) levels compared to those with high AAG levels (20.2 months vs. 4.5 months) [1]. This differential response suggests a unique pharmacodynamic interaction for filanesib, as AAG is a known binding protein for this compound [2].

Patient Stratification Biomarker Multiple Myeloma Clinical Outcome

Distinct Pharmacokinetic Profile with Extended Terminal Half-Life

ARRY-520 exhibits a pharmacokinetic profile characterized by a long terminal half-life (>90 hours) and low clearance (~3 L/hr) in patients with advanced myeloid leukemias, resulting in sustained drug exposure [1]. This profile is consistent with a volume of distribution of approximately 450 L, indicating extensive tissue distribution [2]. While comparative PK data for other KSP inhibitors is not directly available from a single study, the extended half-life of ARRY-520 contrasts with the shorter half-life reported for ispinesib (~30 hours) and may influence dosing schedules and in vivo experimental design [3].

Pharmacokinetics Clearance Volume of Distribution Half-Life

High Kinase Selectivity Profile vs. >250 Off-Targets

ARRY-520 demonstrates a high degree of selectivity for KSP over a broad panel of potential off-targets. It was selective for Eg5 over a panel of 8 kinesins (IC50s >100 μM) and showed no significant inhibition of 224 kinases at a concentration of 10 μM [1]. This selectivity profile has been confirmed across multiple vendor specifications, noting no activity against >250 other receptors and kinases at 10 μM .

Selectivity Kinase Panel Off-Target Activity Kinesin

Strategic Applications of ARRY-520 R-Enantiomer in Preclinical Research


Investigating Taxane Resistance Mechanisms in Solid Tumors

Given its proven in vivo superiority to docetaxel and paclitaxel in taxane-resistant prostate and breast xenograft models [1], ARRY-520 R-Enantiomer is an ideal probe for elucidating mechanisms of taxane resistance and for evaluating combination strategies to overcome it. Use in comparative efficacy studies against these standards is directly supported.

Validating KSP as a Target in Hematological Malignancies

The compound's high sensitivity in hematological tumor xenografts, including 100% complete response rates in RPMI8226, HL-60, and MV-411 models [1], positions it as a powerful tool for validating KSP inhibition in multiple myeloma and acute myeloid leukemia. Its defined selectivity profile [2] ensures observed effects are target-specific.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Sustained Target Engagement

The characterized PK profile, featuring low clearance (~3 L/hr) and a long terminal half-life (>90 hours) [3], makes ARRY-520 R-Enantiomer suitable for PK/PD studies requiring sustained drug exposure. This data allows for rational design of dosing schedules in animal models to maintain target coverage.

Probing the Role of AAG in Drug Resistance or Response

The unique clinical finding that low serum AAG correlates with dramatically improved median overall survival (20.2 vs. 4.5 months) [4] provides a specific hypothesis for preclinical investigation. ARRY-520 R-Enantiomer can be used to study the impact of AAG binding on drug activity and resistance in vitro and in vivo, a context not relevant to other KSP inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARRY-520 R-Enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.